7'-Chlorospiro[cyclopropane-1,3'-indoline]
Overview
Description
7’-Chlorospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C10H10ClN and a molecular weight of 179.65 g/mol This compound features a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a chlorine atom attached at the 7’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Chlorospiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indoline derivative with a cyclopropane precursor under specific conditions. For example, the Bartoli reaction, which uses Grignard reagents, can be employed to introduce the cyclopropane ring . The reaction conditions often include low temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7’-Chlorospiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7’-Chlorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom at the 7’ position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
The reactions of 7’-Chlorospiro[cyclopropane-1,3’-indoline] typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of 7’-Chlorospiro[cyclopropane-1,3’-indoline] depend on the type of reaction and the reagents used. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced compounds, and substitution reactions result in the formation of new functionalized spirocyclic compounds.
Scientific Research Applications
7’-Chlorospiro[cyclopropane-1,3’-indoline] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the biological activity of 7’-Chlorospiro[cyclopropane-1,3’-indoline] and its derivatives. The compound’s potential as a pharmacophore for drug development is of particular interest.
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents. Studies focus on its potential to interact with biological targets and exhibit pharmacological effects.
Industry: In the industrial sector, 7’-Chlorospiro[cyclopropane-1,3’-indoline] is used in the development of specialty chemicals and materials. Its unique properties contribute to the design of novel products with specific functionalities.
Mechanism of Action
The mechanism of action of 7’-Chlorospiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The presence of the chlorine atom at the 7’ position can influence the compound’s binding affinity and selectivity. Studies aim to elucidate the precise molecular interactions and pathways involved in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
7’-Bromospiro[cyclopropane-1,3’-indoline]: Similar to 7’-Chlorospiro[cyclopropane-1,3’-indoline], but with a bromine atom instead of chlorine.
7’-Fluorospiro[cyclopropane-1,3’-indoline]: Features a fluorine atom at the 7’ position.
7’-Iodospiro[cyclopropane-1,3’-indoline]: Contains an iodine atom at the 7’ position.
Uniqueness
7’-Chlorospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMOKQDKWNZTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.